Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Maralixibat vs Placebo: Efficacy and Safety

Overview

Author: Smolecule Technical Support Team. Date: February 2026

Cat. No.: S533543

CAS No.: 228113-66-4

Compound Focus: Maralixibat Chloride

Get Quote

The table below summarizes the key outcomes for maralixibat based on clinical trial data and post-approval

observations.
. Placebo Group .

Aspect Maralixibat Group . Context & Evidence

| Baseline
Primary Efficacy: Reduction in pruritus (itching)  Served as Pivotal ICONIC trial and other
Pruritus scores [1]. comparison in studies (ITCH, IMAGO)

trials [1]. leading to FDA approval [1].
Primary Efficacy: Significant proportion of Lower Based on MARCH-PFIC trial

Serum Bile Acids
(sBA)

Safety &

Tolerability

Real-World
Effectiveness

patients achieved sBA
response; greater reduction
in sBA levels [2].

Well-tolerated; no
appreciable gastrointestinal
complications; liver enzyme
elevations observed [1].

Effective in reducing pruritus
compared to baseline [1].

proportion of
sBA responders

[2].

Not specified in
available data.

Not applicable.

data for Progressive Familial
Intrahepatic Cholestasis
(PFIC) [2].

Consistent finding across
clinical trials and real-world
experience [1]. Most adverse
events were mild to moderate

2.

Observed in patients who
would not have met strict
clinical trial criteria (e.g., post-
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Placebo Group
| Baseline

Aspect Maralixibat Group Context & Evidence

surgical, using feeding tubes)

[1].

Experimental Protocol Overview

The established efficacy and safety profile of maralixibat is derived from a series of rigorous clinical studies.
The following workflow generalizes the journey of a participant in these trials, from enrollment to the

assessment of outcomes.
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Patient Population:
Children (=3 months) with
Alagille Syndrome (ALGS)
and cholestatic pruritus

Maralixibat Placebo
Group Group

Click to download full resolution via product page
Key Methodological Details:

e Trial Design: The pivotal trials for ALGS, such as ICONIC, were randomized and included placebo-
controlled periods, followed by long-term open-label extension studies [1].

¢ Participant Eligibility: Key criteria included a confirmed diagnosis of ALGS and significant
cholestatic pruritus. Early trials had strict criteria, which were later expanded in real-world use to
include, for example, patients with prior biliary diversion surgery or those using feeding tubes [1].
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¢ Intervention: Maralixibat is an oral ileal bile acid transporter (IBAT) inhibitor. The dose was titrated
based on protocol-specific schedules and individual tolerability [1] [2].
e Outcome Measurement:
o Pruritus: Typically measured using a clinician-reported score (e.g., 0-4 scale) or a
patient/caregiver diary (e.g., ItchRO[Observed] tool) [1].
o Serum Bile Acids (sBA): A key biomarker for cholestasis, measured from blood samples [2].
o Safety: Assessed by monitoring adverse events, vital signs, and laboratory parameters (e.qg.,
liver enzymes like ALT and AST, and bilirubin) [1] [2].

Mechanism of Action Diagram

Maralixibat's therapeutic effect comes from its targeted action in the gastrointestinal tract. The diagram

below illustrates this mechanism.

Maralixibat
(IBAT Inhibitor)

Bile Acids in
Gastrointestinal Lumen

Reabsorption

Liver Exposure
to Bile Acids

Contributes to

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38334237/
https://pubmed.ncbi.nlm.nih.gov/40544071/
https://pubmed.ncbi.nlm.nih.gov/38334237/
https://pubmed.ncbi.nlm.nih.gov/40544071/
https://pubmed.ncbi.nlm.nih.gov/38334237/
https://pubmed.ncbi.nlm.nih.gov/40544071/
https://www.smolecule.com/products/s533543?utm_src=pdf-body-img
https://www.smolecule.com/products/s533543?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Pathway Explanation:

¢ Bile Acid Circulation: Bile acids are synthesized in the liver, secreted into the intestines to aid
digestion, and are normally reabsorbed in the distal ileum via the lleal Bile Acid Transporter (IBAT)
to be returned to the liver in a process called enterohepatic recirculation [2].

e Dysregulation in Cholestasis: In cholestatic liver diseases like Alagille syndrome (ALGS) and
Progressive Familial Intrahepatic Cholestasis (PFIC), this circulation is disrupted, leading to a toxic
buildup of bile acids in the liver and bloodstream, which is a primary driver of pruritus and liver
damage [1] [2].

e Pharmacological Inhibition: Maralixibat, as an IBAT inhibitor, blocks the reabsorption of bile acids
in the ileum. This interrupts the enterohepatic recirculation, preventing bile acids from returning to the
liver.

¢ Therapeutic Effect: The excess bile acids are instead excreted in the feces. This reduction in the
overall body burden of bile acids leads to a decrease in serum bile acid levels, which correlates with
the observed reduction in pruritus and potential for improved liver outcomes [1] [2].

Interpretation and Context for Researchers

e Evidence Strength: The approval of maralixibat is supported by data from multiple controlled trials
(ICONIC, ITCH, IMAGO) and their long-term extensions, demonstrating a consistent treatment effect
on pruritus [1].

¢ Real-World Validity: Post-marketing experience strengthens the trial findings, showing that the
drug's effectiveness and safety profile hold in a broader, more clinically complex patient population,
including those ineligible for initial trials [1].

e Comparative Efficacy (Indirect Evidence): An indirect treatment comparison suggests that
maralixibat may offer a greater proportion of serum bile acid (sBA) response in patients with PFIC
compared to odevixibat, another IBAT inhibitor. However, no direct head-to-head trials exist, and
these findings should be interpreted with caution [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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